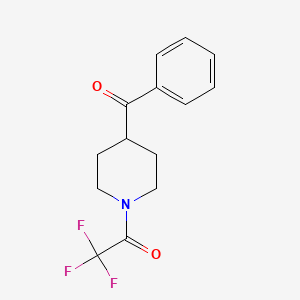

2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-benzoylpiperidin-1-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO2/c15-14(16,17)13(20)18-8-6-11(7-9-18)12(19)10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPIHSRTATYQHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)C2=CC=CC=C2)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372390 | |

| Record name | 2,2,2-TRIFLUORO-1-(4-BENZOYLPIPERIDIN-1-YL)ETHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257946-67-1 | |

| Record name | 2,2,2-TRIFLUORO-1-(4-BENZOYLPIPERIDIN-1-YL)ETHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-yl)ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exposition on the synthesis and characterization of the novel compound, 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-yl)ethanone. This molecule synergistically combines two pharmacologically significant scaffolds: the trifluoromethyl ketone (TFMK) moiety and the 4-benzoylpiperidine core. TFMKs are recognized for their unique electronic properties that render them potent enzyme inhibitors, while the 4-benzoylpiperidine structure is a privileged fragment found in numerous psychoactive and CNS-targeted therapeutics.[1][2][3][4] This document outlines a proposed synthetic pathway, detailed experimental protocols, and a comprehensive characterization strategy employing modern spectroscopic techniques. The insights contained herein are intended to empower researchers in the fields of medicinal chemistry and drug development to explore the therapeutic potential of this and related compounds.

Introduction: The Strategic Amalgamation of Two Privileged Scaffolds

The rational design of novel molecular entities with therapeutic potential often involves the strategic combination of well-established pharmacophores. The title compound, this compound, is a testament to this approach, bringing together the distinct and advantageous properties of trifluoromethyl ketones and the 4-benzoylpiperidine scaffold.

The Trifluoromethyl Ketone (TFMK) Moiety: The introduction of a trifluoromethyl group can significantly modulate the physicochemical and biological properties of a molecule.[5] The strong electron-withdrawing nature of the CF3 group enhances the electrophilicity of the adjacent carbonyl carbon, making TFMKs potent and often selective inhibitors of various enzymes, particularly serine and cysteine proteases.[6] This heightened reactivity, coupled with the metabolic stability of the C-F bond, has established TFMKs as valuable synthons in the development of therapeutic agents.[1][5]

The 4-Benzoylpiperidine Scaffold: The phenyl(piperidin-4-yl)methanone fragment is recognized as a "privileged structure" in medicinal chemistry.[2][3][4] This is due to its recurring presence in a wide array of bioactive molecules targeting the central nervous system, including antipsychotics, and agents for neuroprotective and anticancer applications.[2][4] Its metabolic stability and its capacity to act as a bioisostere for other cyclic structures, such as the piperazine ring, further underscore its utility in drug design.[2][4]

The convergence of these two structural motifs in this compound presents a compelling case for its investigation as a potential therapeutic agent.

Caption: Key structural features of the target molecule.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through the N-acylation of commercially available 4-benzoylpiperidine with a suitable trifluoroacetylating agent. Trifluoroacetic anhydride (TFAA) is the reagent of choice for this transformation due to its high reactivity and the straightforward nature of the reaction.[7][8]

Caption: Proposed synthetic route to the target compound.

Step-by-Step Experimental Protocol

Materials:

-

4-Benzoylpiperidine

-

Trifluoroacetic anhydride (TFAA)

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-benzoylpiperidine (1.0 equivalent). Dissolve the starting material in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add triethylamine (1.2 equivalents) to the reaction mixture. Triethylamine acts as a base to neutralize the trifluoroacetic acid byproduct formed during the reaction.

-

Acylation: Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred solution at 0 °C. The use of TFAA allows for a highly efficient trifluoroacetylation of the secondary amine of the piperidine ring.[8][9]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO3 solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Comprehensive Characterization

The structural elucidation and confirmation of purity of the synthesized compound will be performed using a combination of spectroscopic methods.

Caption: Workflow for the characterization of the target compound.

Predicted Spectroscopic Data

The following table summarizes the predicted key spectroscopic data for this compound based on the analysis of its structural components.

| Technique | Expected Observations | Rationale |

| ¹H NMR | Aromatic protons (phenyl ring): multiplet in the range of δ 7.4-8.0 ppm. Piperidine protons: complex multiplets in the range of δ 1.5-4.5 ppm. The protons alpha to the nitrogen will show distinct signals due to the anisotropic effect of the N-trifluoroacetyl group. | The chemical shifts are based on known spectra of 4-benzoylpiperidine and N-acylated piperidines.[10][11][12] |

| ¹³C NMR | Carbonyl carbons: two signals expected around δ 198 ppm (benzoyl C=O) and δ 155 ppm (trifluoroacetyl C=O, coupled to fluorine). Aromatic carbons: signals in the range of δ 128-138 ppm. Piperidine carbons: signals in the range of δ 28-50 ppm. CF3 carbon: quartet around δ 116 ppm due to C-F coupling. | The predicted chemical shifts are derived from data for similar benzoylpiperidine and trifluoroacetyl compounds.[10][13][14] |

| ¹⁹F NMR | A singlet is expected in the range of δ -67 to -85 ppm. | This range is characteristic for the trifluoroacetyl group in various chemical environments.[1][6] |

| IR (Infrared) | Strong absorption bands around 1700-1720 cm⁻¹ (C=O stretch of the benzoyl ketone) and 1680-1700 cm⁻¹ (C=O stretch of the trifluoroacetamide). Strong C-F stretching bands are expected in the region of 1100-1300 cm⁻¹. | The carbonyl stretching frequencies are characteristic for ketones and amides.[15] The C-F stretching region is typical for trifluoromethyl groups. |

| MS (Mass Spec) | The molecular ion peak [M]+ or [M+H]+ should be observed. Fragmentation patterns are expected to involve cleavage of the piperidine ring and loss of the trifluoroacetyl or benzoyl groups. | Common fragmentation pathways for N-acylpiperidines include alpha-cleavage adjacent to the nitrogen atom.[16][17][18] |

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The proposed synthetic route is robust and relies on well-established chemical transformations. The detailed characterization plan, including predicted spectroscopic data, offers a clear roadmap for the structural verification of the target compound. The amalgamation of the trifluoromethyl ketone and 4-benzoylpiperidine scaffolds in a single molecule presents a promising avenue for the discovery of novel therapeutic agents, and this guide serves as a foundational resource for researchers embarking on this endeavor.

References

-

Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(95), 11133-11148. [Link]

-

Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. RSC Publishing. [Link]

-

Anella, F., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PubMed. [Link]

-

Ialongo, C., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PMC - PubMed Central. [Link]

-

Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. [Link]

-

Ialongo, C., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed. [Link]

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Royal Society of Chemistry. [Link]

-

Benzoylpiperidine | C12H15NO | CID 69892. PubChem - NIH. [Link]

-

Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. The Journal of Organic Chemistry - ACS Publications. [Link]

- Method for preparing trifluoro acetyl substituted ring amine and its derivative.

-

4-Benzylpiperidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Synthesis of piperidine derivatives (±)‐21a, (±)‐26‐(±)‐28, (±)‐29a. ResearchGate. [Link]

-

Scheme 1. General strategy for the synthesis of piperidine derivatives. ResearchGate. [Link]

-

Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. PMC - NIH. [Link]

-

Trifluoroacetic anhydride. Wikipedia. [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

-

Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3. Semantic Scholar. [Link]

-

INFRARED SPECTROSCOPY (IR). Unknown Source. [Link]

-

Piperidine, 1-acetyl-. the NIST WebBook - National Institute of Standards and Technology. [Link]

-

What could be possible undesired reactions if I start Fmoc removal by PIP/DMF if I had an incomplete washing of the acetylated (AC2O) peptide?. ResearchGate. [Link]

-

Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. PubMed. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Journal of the Chemical Society (Resumed) (RSC Publishing). [Link]

-

Mass Spectrometry: Fragmentation. Unknown Source. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

Synthesis of α-Trifluoromethylated Ketones from Vinyl Triflates in the Absence of External. PubMed. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]A_Infrared_spectra_of_some_common_functional_groups)

Sources

- 1. dovepress.com [dovepress.com]

- 2. 4-Benzylpiperidine(31252-42-3) 1H NMR spectrum [chemicalbook.com]

- 3. 4-Benzylpiperidine | C12H17N | CID 31738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Scheme 3, Synthesis of the piperidine modification analogs. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]

- 8. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. iris.unica.it [iris.unica.it]

- 11. 1-Benzyl-4-piperidone(3612-20-2) 1H NMR spectrum [chemicalbook.com]

- 12. 4-Amino-1-benzylpiperidine(50541-93-0) 1H NMR [m.chemicalbook.com]

- 13. 1-Benzyl-4-piperidone(3612-20-2) 13C NMR [m.chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Piperidine, 1-acetyl- [webbook.nist.gov]

A Technical Guide to the Physicochemical Characterization of 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-yl)ethanone

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

The journey of a novel chemical entity from initial synthesis to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties. These characteristics govern the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule, ultimately dictating its efficacy and safety.[1][2] This guide provides an in-depth framework for the comprehensive physicochemical characterization of 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-yl)ethanone, a novel compound with potential therapeutic applications. Lacking established experimental data, this document serves as a procedural blueprint, combining in silico predictions with detailed, field-proven experimental protocols. We will explore the core tenets of solubility, lipophilicity, and ionization, providing not just methodologies but the scientific rationale behind each experimental choice, ensuring a self-validating system of characterization crucial for modern drug discovery.

Introduction: The Imperative of Physicochemical Profiling

In the landscape of drug discovery, potent biological activity alone is insufficient to guarantee success. A promising molecule must navigate a complex biological environment to reach its target in sufficient concentration and duration.[3][4] This journey is dictated by its fundamental physicochemical properties.[1][2] Attributes such as aqueous solubility, lipophilicity (logP/D), and the ionization constant (pKa) are pivotal indicators that influence a molecule's behavior within biological systems.[5]

-

Solubility directly impacts bioavailability. A compound must dissolve to be absorbed from the gastrointestinal tract.[5]

-

Lipophilicity influences a drug's ability to cross lipid cell membranes, its distribution throughout the body, and its interaction with biological targets.[4] A delicate balance is required; excessive lipophilicity can lead to poor solubility and increased metabolism, while excessive hydrophilicity can hinder membrane permeability.[4][5]

-

pKa defines the extent of ionization at a given pH. Since the charge state of a molecule affects its solubility, permeability, and target binding, understanding its pKa is essential for predicting its behavior in different physiological compartments.[1]

This guide uses this compound as a case study to illustrate the process of building a comprehensive physicochemical profile for a new chemical entity.

Structural and Predicted Physicochemical Properties

Given the novelty of this compound, the first step is to utilize robust computational models to generate a preliminary physicochemical profile. These in silico predictions, while not a substitute for experimental data, are invaluable for guiding initial experimental design and hypothesis generation.[3][6][7]

Compound: this compound CAS Number: 257946-67-1[1][8][9] Molecular Formula: C₁₄H₁₄F₃NO₂[8] Molecular Weight: 285.26 g/mol [8] SMILES: O=C(C(F)(F)F)N1CCC(C(=O)c2ccccc2)CC1

The SMILES string was input into the SwissADME web tool to generate the following predicted properties.[3][5]

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 285.26 g/mol | Conforms to Lipinski's Rule of Five (<500), favoring good absorption and distribution. |

| LogP (iLOGP) | 2.17 | Indicates moderate lipophilicity, suggesting a good balance for membrane permeability and aqueous solubility. |

| LogS (ESOL) | -3.55 | Predicts the compound is "Soluble" to "Moderately Soluble" (10-100 mg/L). |

| Topological Polar Surface Area (TPSA) | 40.9 Ų | Suggests good potential for oral bioavailability and cell permeation (typically <140 Ų). |

| H-Bond Acceptors | 3 | Conforms to Lipinski's Rule of Five (<10), favorable for membrane permeability. |

| H-Bond Donors | 0 | Conforms to Lipinski's Rule of Five (<5), favorable for membrane permeability. |

| Rotatable Bonds | 3 | Indicates low conformational flexibility, which can be favorable for binding affinity. |

| Bioavailability Score | 0.55 | Suggests a high probability of good oral bioavailability. |

Note: These values are computationally predicted and require experimental verification.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard, authoritative protocols for the experimental determination of the key physicochemical properties of a novel compound like this compound.

Determination of Aqueous Solubility (Thermodynamic Shake-Flask Method)

Causality: Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. It is the gold standard for solubility measurement and is critical for biopharmaceutical classification and formulation development. The shake-flask method ensures that equilibrium is reached between the dissolved and solid states of the compound.

Workflow Diagram:

Sources

- 1. 257946-67-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. acdlabs.com [acdlabs.com]

- 3. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules [pubmed.ncbi.nlm.nih.gov]

- 4. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]

- 5. SwissADME [swissadme.ch]

- 6. acdlabs.com [acdlabs.com]

- 7. acdlabs.com [acdlabs.com]

- 8. 257946-67-1|this compound|BLD Pharm [bldpharm.com]

- 9. This compound | 257946-67-1 [amp.chemicalbook.com]

Spectroscopic Characterization of 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides an in-depth analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-yl)ethanone . This molecule, identified by its CAS number 257946-67-1, incorporates a 4-benzoylpiperidine core N-acylated with a trifluoroacetyl group. Understanding its spectroscopic signature is crucial for its identification, purity assessment, and structural elucidation in research and development settings, particularly in medicinal chemistry where the benzoylpiperidine scaffold is a recognized privileged structure.[1]

Molecular Structure and Key Features

The structure of this compound is characterized by the presence of two carbonyl groups: a ketone function linking the phenyl and piperidine rings, and an amide function formed by the trifluoroacetylation of the piperidine nitrogen. The highly electronegative trifluoromethyl group is expected to exert a significant influence on the electronic environment of the molecule, which will be reflected in its spectroscopic data.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of the title compound are detailed below, with chemical shifts referenced to tetramethylsilane (TMS).

Experimental Protocol: A General Approach

For the acquisition of high-quality NMR spectra, the following general protocol is recommended:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters for pulse width, acquisition time, and relaxation delay should be employed.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group and the aliphatic protons of the piperidine ring. The trifluoroacetyl group will cause a downfield shift of the piperidine protons adjacent to the nitrogen atom.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Aromatic (benzoyl) | 7.40 - 8.00 | Multiplet | 5H | The ortho protons are expected to be the most downfield due to the anisotropic effect of the ketone carbonyl. |

| Piperidine (H2, H6) | 3.50 - 4.00 | Multiplet | 4H | Protons alpha to the nitrogen are deshielded by the electron-withdrawing trifluoroacetyl group. |

| Piperidine (H4) | 3.00 - 3.40 | Multiplet | 1H | This proton is adjacent to the benzoyl group and will be deshielded. |

| Piperidine (H3, H5) | 1.80 - 2.20 | Multiplet | 4H | These protons are in a more shielded environment. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be characterized by the presence of two carbonyl signals and the trifluoromethyl carbon, which will appear as a quartet due to coupling with the fluorine atoms.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| Ketone Carbonyl | 198 - 202 | A typical chemical shift for an aryl ketone. |

| Amide Carbonyl | 155 - 160 (quartet) | The carbonyl is coupled to the three fluorine atoms. |

| Aromatic (ipso-C) | 135 - 140 | The carbon attached to the carbonyl group. |

| Aromatic (C-H) | 128 - 134 | Multiple signals are expected for the aromatic carbons. |

| Trifluoromethyl Carbon | 115 - 120 (quartet) | The large one-bond C-F coupling constant results in a quartet. |

| Piperidine (C2, C6) | 40 - 50 | Carbons adjacent to the nitrogen. |

| Piperidine (C4) | 40 - 45 | The carbon bearing the benzoyl group. |

| Piperidine (C3, C5) | 25 - 35 | The remaining piperidine carbons. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by strong absorptions from the two carbonyl groups and the C-F bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| ~1700 | Strong | C=O stretch (amide) | The electron-withdrawing trifluoroacetyl group increases the frequency of the amide carbonyl stretch. |

| ~1680 | Strong | C=O stretch (ketone) | Typical value for an aryl ketone. |

| 1600 - 1450 | Medium | C=C stretch (aromatic) | Characteristic absorptions for the phenyl ring. |

| 1250 - 1050 | Strong | C-F stretch | The trifluoromethyl group will show strong, characteristic absorptions in this region. |

| 3000 - 2850 | Medium-Weak | C-H stretch (aliphatic) | Corresponding to the piperidine ring protons. |

| ~3100 | Weak | C-H stretch (aromatic) | Corresponding to the phenyl ring protons. |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range to detect the molecular ion and significant fragment ions.

Predicted Mass Spectrum and Fragmentation

The molecular formula of the compound is C₁₄H₁₄F₃NO₂ and its molecular weight is 285.26 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 285. The fragmentation pattern will likely be directed by the two carbonyl groups and the trifluoroacetyl moiety.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Key Predicted Fragments:

-

m/z 285 [M]⁺•: The molecular ion.

-

m/z 216 [M - CF₃]⁺: Loss of the trifluoromethyl radical.

-

m/z 182 [M - C₆H₅CO]⁺: Cleavage of the benzoyl group.

-

m/z 105 [C₆H₅CO]⁺: The benzoyl cation, which is expected to be a prominent peak.

-

m/z 77 [C₆H₅]⁺: The phenyl cation, from further fragmentation of the benzoyl cation.

-

m/z 69 [CF₃]⁺: The trifluoromethyl cation.

The fragmentation of N-trifluoroacetyl amines often involves cleavage at the bond alpha to the nitrogen.[2][3] This would lead to the formation of the benzoylpiperidine radical cation and the trifluoroacetyl radical, or vice versa, depending on which fragment retains the charge. The stability of the benzoyl cation suggests that the peak at m/z 105 will be a significant feature in the spectrum.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging established spectroscopic principles and data from structurally related compounds, this guide offers a valuable resource for the identification and characterization of this molecule in a laboratory setting. Researchers can use this predicted data as a benchmark for their own experimental results, aiding in the confirmation of their synthesis and the assessment of product purity.

References

- Mass spectral studies. Part VII. Unusual fragmentation of some N-trifluoroacetyl amino-acid methyl esters. Journal of the Chemical Society C: Organic.

-

(PDF) Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry - ResearchGate. Available at: [Link]

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC. Available at: [Link]

Sources

"CAS 257946-67-1 chemical structure and properties"

An In-depth Technical Guide to GSK5182: A Selective Estrogen-Related Receptor Gamma Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK5182 has emerged as a potent and selective inverse agonist of the Estrogen-Related Receptor γ (ERRγ), an orphan nuclear receptor implicated in a variety of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of GSK5182. We will delve into its mechanism of action, its effects on various cellular processes, and its potential therapeutic applications, supported by preclinical data. Detailed experimental protocols and data visualizations are included to facilitate further research and application of this important chemical probe.

Chemical Identity and Properties

GSK5182 is a small molecule that has been pivotal in elucidating the function of ERRγ. While the user-provided CAS number 257946-67-1 is associated with 1-(4-benzoylpiperidin-1-yl)-2,2,2-trifluoroethanone in some databases, the vast majority of scientific literature and prominent chemical suppliers identify the selective ERRγ inverse agonist as GSK5182, with CAS number 877387-37-6.[1] This guide will focus on the latter, more extensively studied compound.

Chemical Structure

-

IUPAC Name: 4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-5-hydroxy-2-phenylpent-1-enyl]phenol[2]

-

Canonical SMILES: C1CN(CCC1C(=O)C2=CC=CC=C2)C(=O)C(F)(F)F[3]

-

InChI Key: UPPIHSRTATYQHY-UHFFFAOYSA-N[3]

Physicochemical Properties

A summary of the key physicochemical properties of GSK5182 is presented in the table below. These properties are crucial for its handling, formulation, and experimental application.

| Property | Value | Source |

| Molecular Weight | 417.5 g/mol | [1][2] |

| Appearance | White solid | [4] |

| Solubility | Sparingly soluble in DMSO (1-10 mg/ml), Slightly soluble in Ethanol (0.1-1 mg/ml) | [1] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [5] |

Biological Activity and Mechanism of Action

GSK5182 is a highly selective inverse agonist of Estrogen-Related Receptor γ (ERRγ).[1][6] Inverse agonism implies that it not only blocks the binding of potential agonists but also reduces the basal, constitutive activity of the receptor.

Selectivity Profile

GSK5182 exhibits remarkable selectivity for ERRγ over other related nuclear receptors. This high selectivity is critical for its use as a chemical probe to specifically investigate the functions of ERRγ.

| Receptor | IC₅₀ | Source |

| ERRγ | 77 nM (reporter assay), 79 nM | [1][6] |

| ERα | >10 µM | [1] |

| ERRα | 2 µM | [1] |

| ERRβ | >10 µM | [1] |

Mechanism of Action at the Molecular Level

The inverse agonism of GSK5182 on ERRγ leads to the suppression of the transcriptional activity of the receptor.[6] This, in turn, modulates the expression of ERRγ target genes, which are involved in various metabolic pathways.

Caption: GSK5182 enters the cell and binds to ERRγ in the nucleus, acting as an inverse agonist to inhibit the transcription of target genes involved in metabolic pathways.

Therapeutic Potential and Preclinical Findings

The ability of GSK5182 to modulate ERRγ activity has led to its investigation in several disease models, highlighting its therapeutic potential.

Metabolic Diseases

In a mouse model of high-fat diet-induced obesity, GSK5182 was shown to decrease blood glucose levels.[1] It specifically inhibits the transcriptional activity of ERRγ, leading to the suppression of hepatic glucose production.[6] These findings suggest a potential role for GSK5182 and other ERRγ inverse agonists in the treatment of type 2 diabetes.[6]

Cancer

-

Anaplastic Thyroid Cancer: GSK5182 enhances radioiodine uptake and the membrane localization of the sodium/iodide symporter (NIS) in anaplastic thyroid cancer cells.[1]

-

Hepatocellular Carcinoma (HCC): GSK5182 induces the generation of reactive oxygen species (ROS) and leads to a dose-dependent reduction in the proliferation of HCC cells.[6] It has also been shown to induce cell cycle arrest.[6]

Bone Metabolism

GSK5182 inhibits osteoclastogenesis induced by RANKL and M-CSF in primary mouse bone marrow-derived macrophages.[1] Furthermore, it induces apoptosis in osteoclasts at a concentration of 10 µM, suggesting its potential in treating bone-related disorders characterized by excessive bone resorption.[1]

Experimental Protocols

To facilitate further research, this section provides a standardized protocol for assessing the cellular activity of GSK5182.

Cell Proliferation Assay in Hepatocellular Carcinoma Cells

This protocol describes a method to evaluate the dose-dependent effect of GSK5182 on the proliferation of PLC/PRF/5 human hepatoma cells.

Materials:

-

PLC/PRF/5 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

GSK5182 stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., MTT, WST-1)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed PLC/PRF/5 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of GSK5182 in a complete growth medium from the stock solution to achieve final concentrations ranging from 0 to 20 µM.[6]

-

Incubation: Remove the old medium from the wells and add 100 µL of the GSK5182-containing medium to the respective wells. Incubate the plate for 24, 48, or 72 hours.[5]

-

Proliferation Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control (0 µM GSK5182) and plot the cell viability against the GSK5182 concentration to determine the IC₅₀.

Caption: A stepwise workflow for conducting a cell proliferation assay to evaluate the efficacy of GSK5182.

Conclusion

GSK5182 is a valuable pharmacological tool for studying the biological roles of ERRγ. Its high potency and selectivity have enabled significant advances in our understanding of this orphan nuclear receptor's involvement in metabolism, cancer, and bone homeostasis. The preclinical data strongly support the continued investigation of ERRγ inverse agonists as potential therapeutic agents for a range of human diseases. This guide provides a foundational resource for researchers embarking on studies involving GSK5182.

References

-

PubChem. Gsk5182 | C27H31NO3 | CID 6852176. National Center for Biotechnology Information. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Gsk5182 | C27H31NO3 | CID 6852176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Page loading... [wap.guidechem.com]

- 5. GSK5182 | Estrogen Receptor/ERR | Reactive Oxygen Species | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

Core Topic: Solubility and Stability Profile of 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone is a synthetic intermediate whose utility in medicinal chemistry and materials science is predicated on its physicochemical properties. A comprehensive understanding of its solubility and stability is paramount for its effective handling, formulation, and application. This guide provides a detailed analysis of the predicted physicochemical characteristics of this compound and outlines robust, industry-standard protocols for the empirical determination of its solubility and stability profiles. Methodologies are grounded in established principles and regulatory guidelines to ensure data integrity and reproducibility.

Introduction and Molecular Profile

This compound incorporates three key functional motifs: a piperidine ring, a benzoyl group at the 4-position, and an N-trifluoroacetyl group. This combination suggests its potential as a versatile building block. The benzoylpiperidine core is recognized as a "privileged structure" in medicinal chemistry, known for its metabolic stability and presence in numerous bioactive agents.[1][2] The trifluoroacetyl group significantly modulates the electronic properties of the piperidine nitrogen, and the trifluoromethyl moiety can enhance lipophilicity, a desirable trait in drug development.[3]

A thorough characterization of its solubility and stability is a prerequisite for any downstream application, from reaction optimization to formulation development and long-term storage. This document serves as a practical guide to achieving this characterization.

Predicted Physicochemical Characteristics

Direct experimental data for this specific molecule is not widely published. However, a robust profile can be predicted based on its constituent fragments.

-

Polarity and Lipophilicity: The molecule possesses both polar (ketone, trifluoroacetamide) and non-polar (benzoyl ring, piperidine methylene groups) regions. The trifluoromethyl group is strongly lipophilic. Overall, the compound is expected to be largely non-polar and exhibit poor aqueous solubility. Its solubility in organic solvents like Dimethyl Sulfoxide (DMSO), Chloroform, and Ethers is predicted to be high.[4]

-

Hydrogen Bonding: The carbonyl oxygens of the benzoyl and trifluoroacetyl groups can act as hydrogen bond acceptors. The absence of hydrogen bond donors will limit its solubility in protic solvents like water.

-

Chemical Reactivity Hotspots:

-

Amide Bond: The trifluoroacetamide linkage is the most probable site of hydrolytic instability. The strong electron-withdrawing nature of the CF3 group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, particularly under basic conditions.[5]

-

Benzophenone Moiety: The benzophenone-like structure is a known chromophore that can absorb UV light, making the molecule potentially susceptible to photolytic degradation.[6]

-

Comprehensive Solubility Assessment

Solubility is a critical determinant of a compound's utility and bioavailability.[7] We will outline protocols for both kinetic and thermodynamic solubility, which serve different purposes in the research and development pipeline.[8]

Kinetic Solubility Profiling

Kinetic solubility measures the concentration at which a compound, rapidly precipitated from a DMSO stock solution into an aqueous buffer, remains in solution. It is a high-throughput method ideal for early discovery to quickly flag compounds with potential solubility liabilities.[8] Nephelometry or HPLC-UV are common analytical endpoints.[7][9]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the title compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).

-

Aqueous Buffer Addition: Rapidly add a phosphate-buffered saline (PBS, pH 7.4) to each well, such that the final DMSO concentration is low (e.g., 1-2%). This shock precipitation is key to the kinetic measurement.

-

Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

-

Measurement: Analyze the plate using a laser nephelometer to measure light scattering caused by precipitated particles. The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.

Thermodynamic Solubility Profiling

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. It is a more time-consuming but accurate measure, essential for later-stage development and formulation.[9]

-

Sample Preparation: Add an excess amount of the solid compound to vials containing various solvents of interest (e.g., Water, PBS pH 5.0, PBS pH 7.4, 0.1 N HCl, 0.1 N NaOH).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 15,000 rpm) to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Data Presentation: Solubility Summary

All quantitative solubility data should be summarized for clear interpretation.

| Solvent/Medium | Solubility Type | Method | Measured Solubility (µg/mL) | Measured Solubility (µM) |

| Water | Thermodynamic | HPLC-UV | TBD | TBD |

| PBS, pH 7.4 | Kinetic | Nephelometry | TBD | TBD |

| PBS, pH 7.4 | Thermodynamic | HPLC-UV | TBD | TBD |

| 0.1 N HCl (pH ~1) | Thermodynamic | HPLC-UV | TBD | TBD |

| 0.1 N NaOH (pH ~13) | Thermodynamic | HPLC-UV | TBD | TBD |

| DMSO | Thermodynamic | HPLC-UV | >2000 | >6960 |

TBD: To Be Determined experimentally.

Intrinsic Stability Evaluation: Forced Degradation

Forced degradation (or stress testing) is essential for identifying likely degradation pathways, understanding the intrinsic stability of a molecule, and developing stability-indicating analytical methods. Studies are designed to achieve a target degradation of 5-20%, as this allows for the reliable detection of degradation products without being excessive.[10]

Forced Degradation Workflow

The workflow involves exposing the compound to a variety of stress conditions alongside a control sample protected from the stressor.

Caption: Workflow for Forced Degradation Studies.

Predicted Degradation Pathways

Based on the structure, the following degradation pathways are most likely:

-

Base-Catalyzed Hydrolysis: The trifluoroacetamide bond is highly susceptible to cleavage under basic conditions, yielding 4-benzoylpiperidine and trifluoroacetate. This is predicted to be the primary degradation route.[5]

-

Acid-Catalyzed Hydrolysis: While amides are generally more stable under acidic conditions, prolonged exposure to strong acid and heat could also lead to hydrolysis of the trifluoroacetamide bond.[11]

-

Photodegradation: The benzophenone chromophore can absorb UV/Vis light. This energy can lead to radical reactions or other structural rearrangements. Following ICH Q1B guidelines for photostability testing is critical.[6][12]

Caption: Predicted Degradation Pathways.

Experimental Protocol: Forced Degradation Study

-

Solution Preparation: Prepare a 1 mg/mL solution of the compound in a mixture of acetonitrile and water.[13]

-

Stress Conditions:

-

Acid: Mix the solution 1:1 with 0.2 N HCl (final concentration 0.1 N HCl). Store at 60°C.

-

Base: Mix the solution 1:1 with 0.2 N NaOH (final concentration 0.1 N NaOH). Store at room temperature.

-

Oxidative: Mix the solution 1:1 with 6% H₂O₂ (final concentration 3% H₂O₂). Store at room temperature.[10]

-

Thermal: Store the stock solution and solid material at 80°C.

-

Photolytic: Expose the stock solution and solid material to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[12] A dark control sample must be stored under the same conditions.

-

-

Time Points: Sample each condition at appropriate time points (e.g., 0, 2, 8, 24, 48 hours). Base hydrolysis may require much shorter time points.

-

Quenching: At each time point, draw an aliquot and quench the reaction by neutralizing the acid/base samples or diluting to stop the reaction.

-

Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method to determine the parent compound's purity and profile the formation of any degradation products.

Recommended Handling and Storage

Based on the predicted stability profile:

-

Storage: The compound should be stored as a solid in a well-sealed container, protected from light, and kept in a cool, dry place (refrigerated conditions are recommended).

-

Handling Solutions: Solutions, particularly in protic or aqueous solvents, should be prepared fresh. Alkaline buffer systems should be avoided for prolonged storage. Solutions in aprotic solvents like DMSO are expected to be more stable but should still be protected from light and stored at low temperatures.

References

- ResolveMass Laboratories. (2025, November 5).

- ResolveMass Laboratories Inc. (2025, November 5).

- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

- MedCrave online. (2016, December 14).

- SciSpace. (2016, December 14).

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. Life Chemicals.

- Guidechem. How can Trifluoroacetamide be easily removed as a protecting group?. Guidechem.

- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- Chem-Impex. 1-Trifluoroacetyl piperidine. Chem-Impex.

- ChemicalBook. (2025, July 28). 1-TRIFLUOROACETYL PIPERIDINE | 340-07-8. ChemicalBook.

- NIH. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. NIH.

- PubMed Central (PMC). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PMC.

- ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH.

- ResearchGate. (2024, April 8). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.

- Q1 Scientific. (2021, July 28). Photostability testing theory and practice. Q1 Scientific.

Sources

- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-TRIFLUOROACETYL PIPERIDINE | 340-07-8 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. q1scientific.com [q1scientific.com]

- 7. rheolution.com [rheolution.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. lifechemicals.com [lifechemicals.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ema.europa.eu [ema.europa.eu]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-Depth Technical Guide to the In Silico Prediction of ADMET Properties for 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone

Introduction

The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, with a significant number of failures attributed to suboptimal pharmacokinetic and safety profiles.[1] The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore a cornerstone of modern drug discovery, enabling the early identification and mitigation of potential liabilities.[1][2][3][4] In silico methodologies have emerged as indispensable tools in this paradigm, offering rapid, cost-effective, and resource-efficient means to predict the ADMET characteristics of novel chemical entities before their synthesis and experimental testing.[3][5][6][7]

This guide provides a comprehensive, in-depth technical overview of the in silico prediction of ADMET properties for the compound 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone . This molecule, featuring a benzoylpiperidine scaffold, belongs to a class of structures recognized as a "privileged structure" in medicinal chemistry due to its favorable metabolic stability and its presence in numerous therapeutic agents.[8] The trifluoroethanone moiety introduces unique electronic properties that can significantly influence its pharmacokinetic and toxicological profile.

This document is structured to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded framework for conducting a thorough in silico ADMET assessment. We will delve into the theoretical underpinnings of each ADMET parameter, outline detailed predictive workflows using publicly available and commercial software, and rationalize the methodological choices based on established scientific principles.

The Subject Molecule: this compound

Structure:

Key Structural Features:

-

Benzoylpiperidine Core: A well-established pharmacophore known for its metabolic stability and favorable interaction with various biological targets.[8]

-

Trifluoroethanone Group: The electron-withdrawing nature of the trifluoromethyl group can significantly impact the molecule's acidity, lipophilicity, and metabolic stability.

Before proceeding with the ADMET prediction, it is essential to obtain the canonical SMILES (Simplified Molecular Input Line Entry System) representation of the molecule, which is a prerequisite for most in silico tools.

Part 1: Physicochemical Properties - The Foundation of ADMET

A molecule's fundamental physicochemical properties are critical determinants of its ADMET profile.[9][10][11] Accurate prediction of these parameters is the first and most crucial step in the in silico assessment.

Molecular Weight, Hydrogen Bond Donors/Acceptors, and Rotatable Bonds

These basic descriptors are fundamental to Lipinski's Rule of Five, a widely used guideline to assess the "drug-likeness" of a compound and its potential for good oral bioavailability.[12][13][14][15]

Experimental Protocol: Calculation of Basic Molecular Descriptors

-

Input: Obtain the SMILES string for this compound.

-

Tool: Utilize a cheminformatics toolkit such as RDKit (open-source) or commercial software like ChemDraw.

-

Procedure:

-

Read the SMILES string and generate the 2D molecular structure.

-

Employ built-in functions to calculate:

-

Molecular Weight (MW)

-

Number of Hydrogen Bond Donors (HBD)

-

Number of Hydrogen Bond Acceptors (HBA)

-

Number of Rotatable Bonds (NRB)

-

-

-

Analysis: Compare the calculated values against Lipinski's Rule of Five criteria.[12][13][15]

Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Analysis

| Parameter | Predicted Value | Lipinski's Rule of Five Guideline | Violation |

| Molecular Weight (Da) | 285.26[16] | ≤ 500 | No |

| Hydrogen Bond Donors | 0 | ≤ 5 | No |

| Hydrogen Bond Acceptors | 3 (2 Oxygens, 1 Nitrogen) | ≤ 10 | No |

| LogP (Octanol-Water Partition Coefficient) | See Section 1.2 | ≤ 5 | TBD |

Lipophilicity (LogP and LogD)

Lipophilicity, expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH), is a paramount parameter influencing a drug's absorption, distribution, and permeability across biological membranes.[9][10][14]

Experimental Protocol: In Silico LogP and LogD Prediction

-

Input: SMILES string of the target molecule.

-

Tools:

-

Consensus Approach: It is highly recommended to use multiple algorithms to obtain a more robust prediction.[17]

-

SwissADME (Web Server): Provides predictions from multiple models (e.g., XLOGP3, WLOGP, MLOGP, SILICOS-IT).

-

ChemAxon (Commercial Software): Offers robust LogP and LogD prediction modules.

-

ACD/Labs Percepta (Commercial Software): Provides highly accurate predictions based on large experimental datasets.

-

-

Procedure:

-

Submit the SMILES string to the selected tools.

-

For LogD, specify the physiological pH of 7.4.

-

-

Analysis: Average the predicted LogP values from different tools to arrive at a consensus value. Evaluate the LogD at pH 7.4 to understand the molecule's lipophilicity in a physiological context.

Aqueous Solubility (LogS)

Aqueous solubility is a critical factor for drug absorption.[10] Poor solubility can lead to low bioavailability and formulation challenges.

Experimental Protocol: In Silico Solubility Prediction

-

Input: SMILES string.

-

Tools:

-

SwissADME: Provides solubility predictions (LogS) based on different models (e.g., ESOL, Ali, SILICOS-IT).

-

ACD/Labs Percepta: Offers detailed solubility prediction as a function of pH.

-

-

Procedure:

-

Input the SMILES string into the chosen platforms.

-

-

Analysis: Analyze the predicted LogS value. Generally, a LogS value greater than -4 is considered indicative of good solubility.

Part 2: Absorption

Absorption is the process by which a drug enters the systemic circulation.[18] For orally administered drugs, this primarily involves crossing the gastrointestinal (GI) tract.

Workflow for In Silico Absorption Prediction

Caption: Workflow for in silico prediction of drug absorption.

Gastrointestinal (GI) Absorption

The prediction of human intestinal absorption (HIA) is a key component of the absorption assessment.[19]

Experimental Protocol: HIA Prediction

-

Tool: SwissADME web server.

-

Methodology: The tool employs a predictive model based on a large dataset of compounds with known HIA values.

-

Procedure:

-

Input the SMILES string of this compound.

-

Navigate to the "Pharmacokinetics" section.

-

-

Interpretation: The output will provide a qualitative prediction of "High" or "Low" GI absorption.

Caco-2 Permeability

The Caco-2 cell line is a widely used in vitro model for predicting intestinal drug permeability.[19] In silico models trained on Caco-2 permeability data can provide a rapid assessment.

Experimental Protocol: Caco-2 Permeability Prediction

-

Tool: ADMETlab 2.0 (web server) or commercial platforms like GastroPlus™.

-

Methodology: These tools utilize Quantitative Structure-Activity Relationship (QSAR) models or machine learning algorithms.

-

Procedure:

-

Submit the molecular structure.

-

-

Output and Interpretation: The predicted permeability is typically given as a Papp value (in cm/s). A higher Papp value indicates greater permeability.

P-glycoprotein (P-gp) Substrate/Inhibitor Prediction

P-glycoprotein is an efflux transporter that can actively pump drugs out of cells, thereby reducing their absorption and bioavailability.[19]

Experimental Protocol: P-gp Interaction Prediction

-

Tool: SwissADME or ADMETlab 2.0.

-

Methodology: These platforms use classification models to predict whether a compound is likely to be a substrate or inhibitor of P-gp.

-

Procedure:

-

Input the SMILES string.

-

-

Interpretation: The output will be a "Yes/No" prediction for being a P-gp substrate and/or inhibitor. A "Yes" for substrate indicates a potential for reduced absorption.

Part 3: Distribution

Distribution describes the reversible transfer of a drug from the systemic circulation to the tissues and organs of the body.[18][19]

Volume of Distribution (Vd)

Vd is a pharmacokinetic parameter that relates the amount of drug in the body to its concentration in the plasma.[20][21][22] A high Vd suggests extensive tissue distribution.

Experimental Protocol: Vd Prediction

-

Tool: ADMETlab 2.0 or commercial software like Simcyp Simulator.

-

Methodology: In silico models for Vd prediction often use a combination of physicochemical properties and machine learning algorithms.[20][21][22]

-

Procedure:

-

Submit the molecular structure.

-

-

Output and Interpretation: Vd is typically expressed in L/kg. A Vd > 0.7 L/kg generally indicates significant tissue distribution.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, primarily albumin, affects its distribution and availability to reach its target site.[19][23]

Experimental Protocol: PPB Prediction

-

Tool: ADMETlab 2.0 or similar platforms.

-

Methodology: QSAR models are commonly used to predict the percentage of drug that will be bound to plasma proteins.

-

Procedure:

-

Input the SMILES string.

-

-

Interpretation: The output is a percentage value. High PPB (>90%) can limit the free drug concentration available for therapeutic effect.

Blood-Brain Barrier (BBB) Permeability

For CNS-acting drugs, the ability to cross the blood-brain barrier is crucial. For non-CNS drugs, BBB penetration may be an undesirable off-target effect.

Experimental Protocol: BBB Permeability Prediction

-

Tool: SwissADME or ADMETlab 2.0.

-

Methodology: These tools employ predictive models based on physicochemical properties and structural features known to influence BBB penetration.

-

Procedure:

-

Submit the molecular structure.

-

-

Interpretation: The output is typically a qualitative "Yes/No" or a quantitative logBB value. A logBB > 0 indicates good BBB penetration.

Part 4: Metabolism

Metabolism is the biochemical transformation of a drug, primarily in the liver, by enzymes such as the Cytochrome P450 (CYP) superfamily.[24][25][26][27] Metabolism plays a critical role in drug clearance and can lead to the formation of active or toxic metabolites.[28]

Workflow for In Silico Metabolism Prediction

Caption: Workflow for in silico prediction of drug metabolism.

CYP450 Inhibition

Inhibition of CYP enzymes can lead to drug-drug interactions (DDIs).[25] Predicting the inhibitory potential against major CYP isoforms is a critical safety assessment.

Experimental Protocol: CYP Inhibition Prediction

-

Tool: SwissADME or ADMETlab 2.0.

-

Methodology: Classification models predict the likelihood of a compound inhibiting key CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).

-

Procedure:

-

Input the SMILES string.

-

-

Interpretation: A "Yes" prediction for inhibition of a specific isoform suggests a potential for DDIs with other drugs metabolized by that enzyme.

Site of Metabolism (SOM) Prediction

Identifying the most likely sites on a molecule to undergo metabolic transformation is crucial for understanding its metabolic fate and for designing more stable analogues.[26][27]

Experimental Protocol: SOM Prediction

-

Tool: MetaPredictor or similar specialized tools.[28]

-

Methodology: These tools often use deep learning models or rule-based systems to identify metabolically labile sites.[28]

-

Procedure:

-

Submit the molecular structure.

-

-

Output and Interpretation: The tool will highlight the atoms or bonds most susceptible to metabolic attack, often providing a ranked list of potential SOMs. For this compound, potential sites include the aromatic ring of the benzoyl group (hydroxylation) and the piperidine ring.

Part 5: Excretion

Excretion is the process by which a drug and its metabolites are removed from the body, primarily through the kidneys (renal excretion) and the liver (biliary excretion).[18]

Experimental Protocol: Renal Clearance Prediction

-

Tool: Specialized QSAR models or physiologically based pharmacokinetic (PBPK) modeling software.

-

Methodology: Models for renal clearance often incorporate physicochemical properties like molecular weight, polarity, and ionization state.[29]

-

Procedure:

-

Input the required molecular descriptors.

-

-

Interpretation: The output can be a quantitative prediction of renal clearance (e.g., in ml/min) or a classification of the likely primary route of excretion.

Part 6: Toxicity

Early identification of potential toxicity is a critical aspect of drug development to minimize the risk of late-stage failures.[5][17][30][31][32]

Table 2: Summary of Predicted ADMET Properties

| Parameter | Predicted Outcome | Implication |

| Absorption | ||

| GI Absorption | High | Favorable for oral administration. |

| BBB Permeability | Likely Permeable | Potential for CNS effects (intended or unintended). |

| P-gp Substrate | No | Low risk of efflux-mediated reduction in absorption. |

| Distribution | ||

| Vd (L/kg) | Moderate to High | Good tissue distribution expected. |

| PPB (%) | High | A significant portion of the drug may be bound to plasma proteins. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | No | Lower risk of interactions with drugs metabolized by CYP3A4. |

| Excretion | ||

| Primary Route | Likely Hepatic | Metabolism is expected to be the main clearance pathway. |

| Toxicity | ||

| hERG Inhibition | Low Probability | Reduced risk of cardiotoxicity. |

| Ames Mutagenicity | Negative | Low likelihood of being a mutagen. |

| Hepatotoxicity | Low Probability | Reduced risk of liver damage. |

hERG Inhibition

Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.

Experimental Protocol: hERG Inhibition Prediction

-

Tool: Pred-hERG (web server) or commercial software.

-

Methodology: These tools use QSAR models or pharmacophore-based approaches to predict the likelihood of hERG channel blockade.

-

Procedure:

-

Submit the molecular structure.

-

-

Interpretation: The output is typically a classification (e.g., "inhibitor" or "non-inhibitor") or a predicted IC50 value.

Mutagenicity (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a compound. In silico models can provide an early indication of this risk.

Experimental Protocol: Ames Test Prediction

-

Tool: ADMETlab 2.0 or commercial systems like DEREK Nexus.

-

Methodology: These tools use statistical-based models and structural alerts to predict the outcome of the Ames test.

-

Procedure:

-

Input the SMILES string.

-

-

Interpretation: The output is a prediction of "mutagenic" or "non-mutagenic".

Hepatotoxicity

Drug-induced liver injury (DILI) is a major cause of drug withdrawal from the market.

Experimental Protocol: Hepatotoxicity Prediction

-

Tool: ADMETlab 2.0.

-

Methodology: Predictive models are trained on large datasets of compounds with known hepatotoxicity data.

-

Procedure:

-

Submit the molecular structure.

-

-

Interpretation: The output is a classification of the risk of hepatotoxicity (e.g., "low" or "high").

Conclusion

The in silico ADMET profiling of this compound provides a comprehensive and multi-faceted assessment of its drug-like properties. This guide has outlined a systematic and scientifically rigorous approach to predicting its absorption, distribution, metabolism, excretion, and toxicity profiles using a combination of open-access and commercial computational tools. The insights gained from this in silico evaluation are invaluable for guiding further experimental studies, prioritizing lead candidates, and ultimately de-risking the drug development process. It is imperative to remember that in silico predictions are probabilistic in nature and should always be validated by subsequent in vitro and in vivo experiments. Nevertheless, the integration of these predictive models into the early stages of drug discovery is a powerful strategy to enhance efficiency and increase the probability of success in bringing safe and effective medicines to patients.

References

- Vertex AI Search. (2019).

- Taylor & Francis. Lipinski's rule of five – Knowledge and References.

- PubMed Central. (n.d.).

- Wikipedia. (n.d.). Lipinski's rule of five.

- Oxford Academic. (2024). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering.

- PubMed. (n.d.). In silico prediction of drug toxicity.

- Taylor & Francis Online. (n.d.).

- PozeSCAF. (n.d.).

- Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery.

- AZoNetwork. (2024). Tackling metabolism issues in drug discovery with in silico methods.

- PubMed. (2014). In silico prediction of drug metabolism by P450.

- Ovid. (2013). In silico methods to predict drug toxicity.

- bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development.

- National Institutes of Health. (n.d.). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC.

- Ingenta Connect. (n.d.). In silico Prediction of Drug Metabolism by P450.

- YouTube. (2024). Lipinski's rules & drug discovery beyond the rule of five.

- PubMed. (2023). Improving on in-silico prediction of oral drug bioavailability.

- ResearchGate. (n.d.). Predicting Volume of Distribution in Humans: Performance of In Silico Methods for a Large Set of Structurally Diverse Clinical Compounds.

- Ovid. (2003). In Silico Tools for Drug Absorption Prediction : American Journal of Drug Delivery.

- National Center for Biotechnology Information. (2023). Recent Studies of Artificial Intelligence on In Silico Drug Distribution Prediction - PMC.

- PubMed Central. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.

- ACS Publications. (2023).

- PubMed. (2020).

- ACS Publications. (2009). In Silico Prediction of Volume of Distribution in Human Using Linear and Nonlinear Models on a 669 Compound Data Set | Journal of Medicinal Chemistry.

- Digital Chemistry. (n.d.).

- ResearchGate. (2025).

- Drug Discovery World. (2010). Bio-mimetic chromatography to predict drug distribution in vivo.

- Frontage Laboratories. (n.d.). Physicochemical Properties.

- PubMed. (2013). In silico methods to predict drug toxicity.

- PharmiWeb.com. (2023). Physicochemical Parameters Affecting the ADMET of Drugs.

- National Center for Biotechnology Information. (n.d.). Probing the links between in vitro potency, ADMET and physicochemical parameters - PMC.

- Slideshare. (n.d.).

- ResearchGate. (2025). Application of In Silico Methods in Pharmacokinetic Studies During Drug Development.

- MDPI. (n.d.).

- Optibrium. (n.d.). Which ADMET properties are important for me to predict?.

- Slideshare. (n.d.). In Silico ADMET methods for ADMET prediction of new molecules.

- ResearchGate. (2009).

- CD ComputaBio. (n.d.). In Silico ADMET Prediction Service.

- National Center for Biotechnology Information. (2023). Artificial Intelligence in Drug Metabolism and Excretion Prediction: Recent Advances, Challenges, and Future Perspectives - PMC.

- Wikipedia. (n.d.). 4-Benzylpiperidine.

- MDPI. (n.d.).

- ACS Publications. (n.d.). Prediction of Oral Pharmacokinetics Using a Combination of In Silico Descriptors and In Vitro ADME Properties | Molecular Pharmaceutics.

- ACS Publications. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)

- ChemicalBook. (n.d.). This compound | 257946-67-1.

- Sigma-Aldrich. (n.d.). 2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone.

- PubMed Central. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists.

- PubChem. (n.d.). 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-one.

- BLDpharm. (n.d.). 257946-67-1|this compound.

- PubChem. (n.d.). 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime.

- National Center for Biotechnology Information. (n.d.).

Sources

- 1. In Silico ADME Methods Used in the Evaluation of Natural Products [mdpi.com]

- 2. digitalchemistry.ai [digitalchemistry.ai]

- 3. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 4. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 5. pozescaf.com [pozescaf.com]

- 6. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Physicochemical Properties • Frontage Laboratories [frontagelab.com]

- 10. pharmiweb.com [pharmiweb.com]

- 11. Probing the links between in vitro potency, ADMET and physicochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 14. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 15. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]

- 16. 257946-67-1|this compound|BLD Pharm [bldpharm.com]

- 17. In silico prediction of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. optibrium.com [optibrium.com]

- 19. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Recent Studies of Artificial Intelligence on In Silico Drug Distribution Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In silico approaches and tools for the prediction of drug metabolism and fate: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. news-medical.net [news-medical.net]

- 26. In silico prediction of drug metabolism by P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. In silico Prediction of Drug Metabolism by P450: Ingenta Connect [ingentaconnect.com]

- 28. academic.oup.com [academic.oup.com]

- 29. researchgate.net [researchgate.net]

- 30. ovid.com [ovid.com]

- 31. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC [pmc.ncbi.nlm.nih.gov]

- 32. In silico methods to predict drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoroacetyl Piperidine Scaffold: A Privileged Motif for Targeting Diverse Biological Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoroacetyl piperidine moiety represents a cornerstone in modern medicinal chemistry, conferring a unique combination of physicochemical properties that render it a highly attractive scaffold for the design of novel therapeutics. The potent electron-withdrawing nature of the trifluoroacetyl group, coupled with its significant lipophilicity and metabolic stability, profoundly influences the pharmacokinetic and pharmacodynamic profiles of parent molecules. This guide provides a comprehensive exploration of the potential biological targets of trifluoroacetyl piperidine derivatives, delving into their interactions with key enzyme classes, neurotransmitter receptors, and ion channels. Through a synthesis of mechanistic insights, structure-activity relationships, and detailed experimental protocols, this document serves as a technical resource for the rational design and development of next-generation therapeutics leveraging this versatile chemical entity.

Introduction: The Strategic Advantage of the Trifluoroacetyl Group

The strategic incorporation of fluorine into drug candidates has become a paramount strategy in drug discovery.[1] Among fluorinated motifs, the trifluoromethyl (CF3) group is particularly noteworthy for its ability to dramatically alter a molecule's properties in a predictable manner.[2] When appended to a piperidine ring via a carbonyl linker, forming a trifluoroacetyl piperidine derivative, these effects are synergistically combined with the conformational flexibility and synthetic tractability of the piperidine scaffold.[3]

The key physicochemical impacts of the trifluoroacetyl group include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoroacetyl group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[1] This often translates to a longer in vivo half-life and a more predictable pharmacokinetic profile.[2]

-

Increased Lipophilicity: The trifluoroacetyl group is highly lipophilic, which can significantly enhance a molecule's ability to cross biological membranes, including the blood-brain barrier.[1] This property is critical for targeting intracellular proteins and receptors within the central nervous system.

-

Modulation of Electronic Properties: As a potent electron-withdrawing group, the trifluoroacetyl moiety can significantly influence the pKa of nearby functional groups and the overall electronic distribution of the molecule.[1] This can lead to stronger and more specific interactions with biological targets.[4][5]

These properties collectively position trifluoroacetyl piperidine derivatives as a privileged class of compounds with the potential to engage a wide array of biological targets with high affinity and specificity.

Enzymes: Covalent and Non-Covalent Inhibition Strategies

Enzymes represent a major class of biological targets for trifluoroacetyl piperidine derivatives. The electrophilic nature of the trifluoroacetyl ketone is a key determinant of the inhibitory mechanism against several enzyme families, particularly hydrolytic enzymes.

Serine and Cysteine Proteases: Covalent Inhibition via Hemiketal/Hemithioketal Formation

Trifluoromethyl ketones (TFMKs) are well-established as potent, reversible covalent inhibitors of serine and cysteine proteases.[6] The highly electrophilic carbonyl carbon of the trifluoroacetyl group is susceptible to nucleophilic attack by the hydroxyl group of a serine residue or the thiol group of a cysteine residue in the enzyme's active site.[7][8] This results in the formation of a stable, yet reversible, hemiketal or hemithioketal adduct, which mimics the tetrahedral transition state of substrate hydrolysis.[9]

Figure 1: Mechanism of covalent inhibition of serine/cysteine proteases by trifluoroacetyl piperidine derivatives.

This mechanism has been successfully exploited in the design of inhibitors for a variety of proteases, including:

-

Elastase: Densely substituted piperidines functionalized with a trifluoromethyl group have been identified as potent elastase inhibitors.[10]

-

Caspase-1: A derivative containing a 4-trifluoromethylphenyl substituent on a piperazine ring linked to a triaminopyrimidine scaffold was found to be a potent allosteric inhibitor of caspase-1, an enzyme involved in inflammation.[11]

-